molecular formula C14H11NO4 B1456844 Methyl 2-(4-formylphenoxy)isonicotinate CAS No. 1415719-27-5

Methyl 2-(4-formylphenoxy)isonicotinate

Cat. No.: B1456844
CAS No.: 1415719-27-5
M. Wt: 257.24 g/mol
InChI Key: JRTKGZQOGMBHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4-formylphenoxy)isonicotinate” is a chemical compound with the molecular formula C14H11NO4 . It is a derivative of Methyl isonicotinate, which is known to induce increased walking and take-off behavior in western flower thrips .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methyl carboxylate .

Scientific Research Applications

Environmental Health and Exposure

Phenolic compounds, including parabens and bisphenol A (BPA), are widely used in consumer products, resulting in ubiquitous human exposure. Their presence in various environments and potential impacts on oxidative stress, inflammation, and endocrine disruption have been extensively studied. For instance, studies have examined the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women, indicating that exposure to these compounds may be related to increased oxidative stress and inflammation. This could potentially influence birth outcomes and other adverse health effects (Watkins et al., 2015). Additionally, research has identified the ubiquitous presence of endocrine-disrupting nonylphenols in food, which are degradation products of nonylphenol ethoxylates used in various consumer products (Guenther et al., 2002).

Properties

IUPAC Name

methyl 2-(4-formylphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-14(17)11-6-7-15-13(8-11)19-12-4-2-10(9-16)3-5-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTKGZQOGMBHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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